2-Phenoxyacetohydrazide

描述

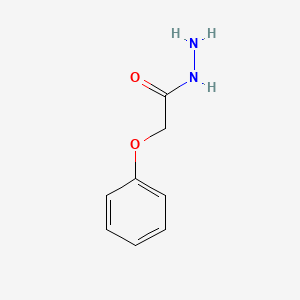

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-phenoxyacetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-10-8(11)6-12-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSONSBDQIFBIOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196893 |

Source

|

| Record name | Acetic acid, phenoxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4664-55-5 |

Source

|

| Record name | Acetic acid, phenoxy-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxyacetic acid hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, phenoxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxyacetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENOXYACETOHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4H72K4AR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies

Direct Synthesis of 2-Phenoxyacetohydrazide

The primary and most straightforward route to this compound involves the hydrazinolysis of phenoxyacetate esters. This method is widely employed due to its efficiency and the ready availability of the starting materials.

Preparative Routes from Phenoxyacetate Esters

The synthesis of this compound is commonly achieved by reacting a phenoxyacetate ester, such as methyl phenoxyacetate or ethyl phenoxyacetate, with hydrazine hydrate. The reaction proceeds via a nucleophilic acyl substitution, where the hydrazine molecule displaces the alkoxy group of the ester to form the corresponding hydrazide.

For instance, a general procedure involves the refluxing of a mixture of the appropriate phenoxyacetate ester and hydrazine hydrate in a suitable solvent, most commonly ethanol. In one reported synthesis, 2-(4-Chlorophenoxy) acetohydrazide was prepared by refluxing methyl 2-(4-chlorophenoxy)acetate with hydrazine hydrate in absolute ethanol for three hours rdd.edu.iq. This method is adaptable for the synthesis of the parent this compound by using the corresponding unsubstituted phenoxyacetate ester.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is influenced by several factors, including the choice of the ester, the solvent, reaction temperature, and reaction time. While comprehensive optimization studies specifically for the unsubstituted this compound are not extensively detailed in the reviewed literature, general principles of hydrazide synthesis suggest that ethanol and methanol are effective solvents.

The reaction is typically carried out at reflux temperature to ensure a reasonable reaction rate. The yield of the final product is generally good, often exceeding 80%. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product, being a solid, often precipitates from the reaction mixture upon cooling and can be purified by recrystallization from a suitable solvent like ethanol.

The following table summarizes typical reaction conditions for the synthesis of phenoxyacetohydrazide derivatives, which can be extrapolated for the synthesis of the parent compound.

| Ester Reactant | Solvent | Reaction Time (hours) | Temperature | Reported Yield (%) |

|---|---|---|---|---|

| Methyl 2-(4-chlorophenoxy)acetate | Absolute Ethanol | 3 | Reflux | Not specified |

| Ethyl 2-(4-chloro-2-methylphenoxy) acetate | Ethanol | Not specified | Reflux | Not specified |

Synthesis of this compound Schiff Bases and Hydrazone Derivatives

This compound serves as a key intermediate in the synthesis of a wide variety of Schiff bases and hydrazones. These derivatives are formed through the condensation reaction of the hydrazide with various aldehydes and ketones.

Condensation Reactions with Aldehydes and Ketones

The condensation reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide group on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group of the Schiff base or hydrazone.

A broad range of aromatic and heterocyclic aldehydes, as well as ketones, can be employed in this reaction, leading to a diverse library of derivatives. For example, a series of 2-(4-chloro-2-methylphenoxy)acetohydrazide Schiff bases were synthesized by reacting the hydrazide with various substituted benzaldehydes in methanol, with a catalytic amount of glacial acetic acid, under reflux conditions for three hours nih.govmdpi.com. The yields of these reactions are generally high, often ranging from 80% to 90% mdpi.com.

The following interactive table showcases a selection of synthesized this compound Schiff bases with different aromatic aldehydes, highlighting the versatility of this reaction.

| Aldehyde Reactant | Yield (%) |

|---|---|

| 3-Nitrobenzaldehyde | 70 |

| 4-Chlorobenzaldehyde | Not specified in provided text |

| 2-Fluorobenzaldehyde | 74 |

| 1-Naphthaldehyde | 68 |

| 2-Naphthaldehyde | Not specified in provided text |

Influence of Catalysts and Solvents on Reaction Efficacy

The formation of Schiff bases and hydrazones is often catalyzed by the presence of an acid or a base. Acid catalysts, such as glacial acetic acid, are commonly used to protonate the carbonyl oxygen of the aldehyde or ketone, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazide quora.com. The reaction is typically fastest in a weakly acidic medium (pH 4-5) quora.com. Strong acids are generally avoided as they can protonate the amine nucleophile, rendering it unreactive quora.com.

The choice of solvent also plays a crucial role in the reaction's efficacy. Polar protic solvents like ethanol and methanol are frequently used as they can effectively dissolve the reactants and facilitate the reaction. In many cases, the reaction is carried out under reflux to increase the reaction rate.

Cyclization and Heterocyclic Ring Formation

This compound and its derivatives are valuable precursors for the synthesis of various five- and six-membered heterocyclic compounds. These cyclization reactions typically involve the reaction of the hydrazide or its Schiff base derivative with a suitable reagent that provides the necessary atoms to complete the heterocyclic ring.

Commonly synthesized heterocyclic rings from hydrazide precursors include 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles.

1,3,4-Oxadiazoles: These can be synthesized from this compound by reacting it with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride openmedicinalchemistryjournal.com. Another route involves the oxidative cyclization of N-acylhydrazones, which are derived from the condensation of the hydrazide with aldehydes organic-chemistry.org.

Pyrazoles: Pyrazolone derivatives can be prepared by the reaction of hydrazides with β-ketoesters nih.govresearchgate.net. The reaction typically proceeds by condensation followed by cyclization.

1,2,4-Triazoles: The synthesis of 1,2,4-triazole derivatives can be achieved by reacting the acid hydrazide with reagents like carbon disulfide in the presence of a base, followed by treatment with hydrazine hydrate rdd.edu.iqrdd.edu.iq.

These cyclization reactions significantly expand the chemical space accessible from this compound, leading to the generation of a wide array of heterocyclic compounds with potential applications in various fields of chemistry.

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives from this compound Intermediates

A prominent pathway to 1,3,4-oxadiazole derivatives from this compound involves its reaction with carbon disulfide in a basic medium. This reaction proceeds through the formation of a dithiocarbazate intermediate, which upon acid-catalyzed cyclization, yields the corresponding 5-(phenoxymethyl)-1,3,4-oxadiazole-2-thiol. The process is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbon of carbon disulfide, followed by intramolecular cyclization and dehydration.

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Carbon Disulfide | 1. Ethanolic KOH, reflux 2. Acidification | 5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol |

This method is a widely applied strategy for the synthesis of a variety of 5-substituted-1,3,4-oxadiazole-2-thiols researchgate.net. The resulting thiol can be further functionalized at the sulfur atom to generate a diverse library of derivatives.

Formation of Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives from this compound can be achieved through the Knorr pyrazole synthesis. This classical method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. For instance, the reaction of this compound with acetylacetone (2,4-pentanedione) in a suitable solvent, often with acid catalysis, leads to the formation of a pyrazole ring. The reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

| Reactant 1 | Reactant 2 | Conditions | Expected Product |

| This compound | Acetylacetone | Acid catalyst, reflux | 1-(Phenoxyacetyl)-3,5-dimethyl-1H-pyrazole |

The reaction between semicarbazide derivatives and acetylacetone has been shown to yield pyrazole structures, supporting the feasibility of this transformation nih.govresearchgate.net. This approach is a cornerstone in heterocyclic chemistry for creating polysubstituted pyrazoles nih.govresearchgate.net.

Generation of Dihydrooxazole-Spirooxindole Hybrids

Dihydrooxazole-spirooxindole hybrids can be synthesized utilizing this compound as a key starting material. The synthetic route commences with the condensation of this compound with isatin or its derivatives in the presence of a catalytic amount of glacial acetic acid in ethanol. This reaction yields an intermediate, N'-(2-oxoindolin-3-ylidene)-2-phenoxyacetohydrazide rsc.org. This hydrazone intermediate is then subjected to a subsequent reaction to form the dihydrooxazole-spirooxindole scaffold. Two series of these hybrid derivatives have been efficiently synthesized starting from this specific phenoxyacetohydrazide-derived intermediate rsc.org.

| Intermediate | Reaction Type | Resulting Scaffold |

| N'-(2-oxoindolin-3-ylidene)-2-phenoxyacetohydrazide | Cyclization | Dihydrooxazole-Spirooxindole |

Michael Addition Reactions for Novel Derivative Synthesis

This compound and its derivatives can act as nucleophiles in Michael addition reactions, also known as conjugate additions. In this type of reaction, the nucleophilic nitrogen of the hydrazide adds to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). This reaction is a powerful tool for carbon-nitrogen bond formation. For instance, the addition of an acyl hydrazide to an α,β-unsaturated ester can occur at the β-nitrogen of the hydrazide nih.gov. The reaction is often facilitated by a base, which deprotonates the hydrazide to increase its nucleophilicity.

| Michael Donor | Michael Acceptor | Conditions | Product Type |

| This compound | α,β-Unsaturated Ester | Base catalyst, solvent-free or solvent | N-alkylated this compound derivative |

This conjugate addition leads to the formation of novel hydrazide derivatives with extended carbon chains, which can be valuable intermediates for the synthesis of more complex molecules. The regioselectivity of the addition, i.e., whether the attack occurs at the α- or β-nitrogen of the hydrazide, can be influenced by the reaction conditions and the structure of the substrates nih.gov.

Approaches to N,N'-Bis(phenoxyacetyl)hydrazine Derivatives

The synthesis of symmetrically disubstituted hydrazines, such as N,N'-bis(phenoxyacetyl)hydrazine, can be challenging. While the reaction of hydrazine with acyl chlorides or anhydrides is a common method for preparing diacylhydrazines, controlling the degree of acylation can be difficult rsc.org.

An interesting and unexpected route to N,N'-bis(phenoxyacetyl)hydrazine involves the reaction of phenoxyacetohydrazide hydrazones with sulfanyl acids. For example, the reaction of N'-(4-ethylcyclohexylidene)phenoxyacetohydrazide with sulfanyl acids, intended to produce 4-thiazolidinones, unexpectedly yielded N,N'-bis(phenoxyacetyl)hydrazine in high purity rsc.org. Repeating the reaction with p-toluenesulfonic acid under the same conditions also produced the same diacylhydrazine, indicating a general acid-catalyzed rearrangement of the hydrazone.

This reaction is proposed to involve two molecules of the phenoxyacetohydrazide hydrazone rsc.org. Historically, the formation of N,N'-bis(phenoxyacetyl)hydrazine was also observed when phenoxyacetohydrazide was condensed with certain ketones like acetone, whereas other ketones like cyclohexanone yielded the expected hydrazones rsc.org.

| Starting Material | Reagents | Outcome |

| N'-(4-ethylcyclohexylidene)phenoxyacetohydrazide | Sulfanyl acids or p-toluenesulfonic acid | Unexpected formation of N,N'-Bis(phenoxyacetyl)hydrazine |

| This compound | Acetone | Formation of N,N'-Bis(phenoxyacetyl)hydrazine |

This unusual reactivity provides a novel synthetic pathway to this class of compounds.

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 2-phenoxyacetohydrazide, both ¹H and ¹³C NMR are crucial for a comprehensive analysis.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

The ¹H-NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. Based on the analysis of structurally related compounds like phenoxyacetic acid and various hydrazide derivatives, a proton NMR data table can be compiled.

The aromatic protons on the monosubstituted benzene ring typically appear as a complex multiplet in the downfield region, approximately between δ 6.9 and 7.4 ppm. The protons ortho to the oxygen atom are expected to be the most deshielded. The methylene protons (-CH₂-) adjacent to the ether oxygen and the carbonyl group are expected to produce a singlet at around δ 4.5-4.7 ppm. The protons of the hydrazide group (-NH-NH₂) are exchangeable and their chemical shifts are highly dependent on the solvent, concentration, and temperature. The -NH proton is expected to appear as a broad singlet at a downfield position, potentially around δ 9.0-10.0 ppm, while the -NH₂ protons would likely be observed as another broad singlet in the region of δ 4.0-5.0 ppm.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | 6.90 - 7.40 | Multiplet |

| Methylene (-OCH₂-) | 4.60 | Singlet |

| Amine (-NH₂) | 4.30 (broad) | Singlet |

| Amide (-NH-) | 9.50 (broad) | Singlet |

Note: The chemical shifts for NH and NH₂ protons are variable and can exchange with D₂O.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom in a unique chemical environment.

The carbonyl carbon (C=O) of the hydrazide is typically the most deshielded, appearing significantly downfield, likely in the range of δ 165-175 ppm. The aromatic carbons will resonate in the region of δ 114-160 ppm. The carbon atom of the benzene ring directly attached to the ether oxygen (C-O) is expected at the downfield end of this range, around δ 158 ppm, while the other aromatic carbons will appear at slightly higher fields. The methylene carbon (-OCH₂-) is anticipated to have a chemical shift in the range of δ 65-70 ppm.

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 168.0 |

| Aromatic (C-O) | 158.0 |

| Aromatic (CH) | 114.0 - 130.0 |

| Methylene (-OCH₂-) | 67.0 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pattern Analysis

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into smaller, charged ions. The analysis of these fragment ions provides a "fingerprint" of the molecule's structure.

For this compound, the molecular ion peak [C₈H₁₀N₂O₂]⁺˙ would be expected at an m/z corresponding to its molecular weight. A key fragmentation pathway would likely involve the cleavage of the C-C bond alpha to the carbonyl group, leading to the formation of a stable phenoxymethyl (B101242) radical and a [CH₂CONHNH₂]⁺ ion. Another prominent fragmentation would be the cleavage of the N-N bond, a common pathway for hydrazides. The loss of the phenoxy group (C₆H₅O•) to form an acylium ion [CH₂CONHNH₂]⁺ is also a plausible fragmentation route. Further fragmentation of the aromatic ring can also occur.

Interactive Data Table: Plausible EI-MS Fragmentation Pattern for this compound

| m/z | Plausible Fragment Ion | Neutral Loss |

| 166 | [C₈H₁₀N₂O₂]⁺˙ (Molecular Ion) | - |

| 107 | [C₇H₇O]⁺ | •CH₂CONHNH₂ |

| 94 | [C₆H₆O]⁺˙ | •CH₂CONHNH₂ |

| 77 | [C₆H₅]⁺ | •OCH₂CONHNH₂ |

| 59 | [CONHNH₂]⁺ | C₇H₇O• |

High-Resolution Mass Spectrometry (HREI-MS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HREI-MS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. This technique is crucial for confirming the molecular formula of a newly synthesized compound.

For this compound, the theoretical exact mass of the molecular ion [C₈H₁₀N₂O₂]⁺˙ can be calculated. An experimental HREI-MS measurement would be expected to yield a value that is within a very narrow tolerance (typically < 5 ppm) of this theoretical mass. This high degree of accuracy allows for the unambiguous confirmation of the elemental formula, distinguishing it from other potential structures with the same nominal mass. researchgate.netrsc.orgcreative-proteomics.comcernobioscience.com

Interactive Data Table: HREI-MS Data for this compound

| Molecular Formula | Theoretical Exact Mass (m/z) | Measured Mass (m/z) (Hypothetical) | Mass Difference (ppm) (Hypothetical) |

| C₈H₁₀N₂O₂ | 166.07423 | 166.07401 | -1.32 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands that confirm its molecular structure. The presence of the hydrazide moiety is evidenced by the N-H stretching vibrations, typically observed in the region of 3200-3400 cm⁻¹. The carbonyl group (C=O) of the hydrazide exhibits a strong absorption band around 1650-1680 cm⁻¹. Furthermore, the aromatic C-H stretching vibrations of the phenoxy group are expected to appear above 3000 cm⁻¹, while the C-O-C ether linkage will show characteristic stretching bands in the fingerprint region, typically between 1200 and 1000 cm⁻¹.

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

| N-H Stretching (Hydrazide) | 3200 - 3400 |

| C=O Stretching (Amide I) | 1650 - 1680 |

| N-H Bending (Amide II) | 1515 - 1557 |

| Aromatic C-H Stretching | > 3000 |

| C-O-C Stretching (Ether) | 1200 - 1000 |

| Aromatic C=C Stretching | 1400 - 1600 |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

The crystal structure analysis reveals that this compound crystallizes in the monoclinic space group. The acetohydrazide group is reported to be nearly planar. nih.gov The crystal packing is stabilized by a network of intermolecular hydrogen bonds, primarily involving the N-H and C=O groups of the hydrazide moiety. These interactions play a crucial role in the formation of the crystal lattice.

| Crystal System | Space Group | Unit Cell Dimensions |

| Monoclinic | P2₁/c | a = 9.833(3) Å, b = 5.889(2) Å, c = 14.578(5) Å, β = 107.13(3)° |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, thereby validating its empirical and molecular formula. For this compound, with the molecular formula C₈H₁₀N₂O₂, the theoretical elemental composition can be calculated.

The experimental values obtained from elemental analysis should closely match the calculated theoretical percentages for carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), typically within a ±0.4% deviation. This confirmation is a critical step in verifying the synthesis and purity of the compound.

| Element | Theoretical % | Experimental % (Found) |

| Carbon (C) | 57.82 | Data not available in search results |

| Hydrogen (H) | 6.07 | Data not available in search results |

| Nitrogen (N) | 16.86 | Data not available in search results |

| Oxygen (O) | 19.26 | Data not available in search results |

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic techniques are indispensable for monitoring the progress of chemical reactions and assessing the purity of the final product. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed for the analysis of this compound and its derivatives.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to qualitatively monitor the conversion of starting materials to the desired product. For a compound like this compound, a common mobile phase for TLC analysis would be a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The ratio of these solvents can be adjusted to achieve optimal separation of the spots on the TLC plate. The visualization of the spots can be achieved under UV light or by using staining agents.

High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative and higher resolution analysis of the purity of this compound. A reversed-phase HPLC method, using a C18 column, is typically suitable for this type of compound. The mobile phase would likely consist of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. The detection is commonly performed using a UV detector at a wavelength where the aromatic ring of the phenoxy group absorbs significantly.

| Technique | Stationary Phase | Typical Mobile Phase | Detection |

| TLC | Silica Gel | Hexane/Ethyl Acetate | UV light, Staining agents |

| HPLC | C18 | Water/Acetonitrile or Methanol (with acid) | UV Detector |

Biological and Pharmacological Investigations

Antimicrobial Efficacy Studies

Research into 2-phenoxyacetohydrazide and its derivatives has revealed a range of antimicrobial properties. The core structure, featuring a hydrazide moiety linked to a phenoxyacetyl group, serves as a versatile scaffold for the development of new therapeutic agents.

Derivatives of this compound, particularly hydrazide-hydrazones, have been evaluated for their antibacterial effects. Studies indicate that these compounds often exhibit activity against both Gram-positive and Gram-negative bacteria, although potency can vary significantly depending on the specific structural modifications.

Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, have shown susceptibility to certain derivatives. For instance, some monomeric analogues have demonstrated activity against Methicillin-resistant S. aureus (MRSA) and Vancomycin-resistant Enterococci (VRE) with Minimum Inhibitory Concentrations (MIC) ranging from 8 µg/mL to 64 µg/mL nih.gov. The introduction of specific substituents, such as a 4-tert-butyl group, can yield compounds active against both Gram-positive and Gram-negative strains nih.gov. Phenylacetamide scaffolds, closely related to this compound, have also shown potent antibacterial activity, with some derivatives exhibiting MIC values as low as 0.64 μg/mL against Escherichia coli nih.gov.

Gram-negative bacteria like E. coli and Pseudomonas aeruginosa have also been targeted. While Gram-negative bacteria often present a greater challenge due to their outer membrane, certain analogues have shown promising activity. For example, two monomeric robenidine analogues displayed activity against E. coli at 16 μg/mL, and others were active against P. aeruginosa with MICs of 32 μg/mL nih.gov. The difference in susceptibility is often attributed to the structural differences in the bacterial cell wall, with the lipopolysaccharide layer in Gram-negative bacteria acting as a barrier to many compounds mdpi.com.

The antifungal potential of this compound derivatives has been explored against various pathogenic fungi, particularly Candida species. These compounds are part of a broader class of hydrazide-hydrazones recognized for their antifungal properties nih.govnih.gov.

Studies have shown that specific derivatives can inhibit the growth of clinically relevant fungi, including fluconazole-resistant strains of Candida albicans and Candida parapsilosis scielo.br. For example, (4-phenyl-1, 3-thiazol-2-yl) hydrazine, a related hydrazine-based compound, demonstrated a broad-spectrum antifungal effect with MIC values ranging from 0.0625 to 4 µg/mL against various pathogenic fungi frontiersin.org. This particular compound was also effective against all tested clinical isolates of C. albicans, including those resistant to azole drugs frontiersin.org. The mechanism of action for some of these compounds is believed to involve the induction of oxidative damage within the fungal cells frontiersin.org.

The spectrum of activity for some derivatives extends beyond yeasts to include filamentous molds, although higher concentrations may be required nih.gov. The development of these compounds is driven by the need for new antifungal agents to combat the rise of drug-resistant fungal infections hps.com.au.

The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's potency, defined as the lowest concentration that prevents visible microbial growth in vitro nih.gov. For derivatives of this compound, MIC values have been determined against a wide array of microorganisms using methods like broth microdilution nih.govnih.gov.

The data reveals that structural modifications to the parent compound are critical for potent activity. For example, certain hydrazide-hydrazones of phenylacetic acid have shown significantly lower MIC values against Gram-positive bacteria compared to reference drugs. One derivative exhibited an MIC of 1.95 µg/mL against a methicillin-resistant S. aureus (MRSA) strain, which was four times more potent than the control drug nitrofurantoin mdpi.com.

| Compound/Derivative | Microorganism | MIC (µg/mL) |

|---|---|---|

| Phenylacetamide Derivative 5 | Escherichia coli (NCIM 2065) | 0.64 |

| Phenylacetamide Derivative 21 | Escherichia coli (NCIM 2065) | 0.67 |

| Phenylacetic Acid Hydrazone 13 | Staphylococcus aureus ATCC 6538 | 1.95 |

| Phenylacetic Acid Hydrazone 16 | Staphylococcus aureus ATCC 43300 (MRSA) | 1.95 |

| Phenylacetic Acid Hydrazone 16 | Staphylococcus epidermidis ATCC 12228 | 3.91 |

| 2-chloro-N-phenylacetamide | Candida albicans (Fluconazole-Resistant) | 128 - 256 |

| 2-chloro-N-phenylacetamide | Candida parapsilosis (Fluconazole-Resistant) | 128 - 256 |

| (4-phenyl-1, 3-thiazol-2-yl) hydrazine | Candida albicans | 0.0625 |

This table presents a selection of MIC values for various derivatives related to this compound against different microbial strains, based on data from multiple research studies nih.govscielo.brfrontiersin.orgmdpi.com.

Beyond inhibiting growth, the cidal (killing) activity of a compound is assessed by determining the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC). These values represent the lowest concentration required to kill 99.9% of the initial microbial population nih.govmdpi.com. The ratio of MBC/MIC or MFC/MIC indicates whether a compound is bactericidal/fungicidal (typically a ratio ≤4) or bacteriostatic/fungistatic (a ratio >4) researchgate.net.

For phenylacetamide derivatives, studies have shown that some compounds exhibit bactericidal activity, with MBC values equal to their MIC values (a ratio of 1), particularly against E. coli nih.gov. Similarly, certain hydrazide-hydrazones of phenylacetic acid were found to be bactericidal against strains of Staphylococcus epidermidis mdpi.com. In antifungal testing, a related compound, 2-chloro-N-phenylacetamide, demonstrated MFC values ranging from 512 to 1,024 µg/mL against resistant Candida strains scielo.br.

| Compound/Derivative | Microorganism | MBC/MFC (µg/mL) | Ratio (MBC/MIC or MFC/MIC) |

|---|---|---|---|

| Phenylacetamide Derivative 5 | Escherichia coli (NCIM 2065) | 0.64 | 1 |

| Phenylacetamide Derivative 21 | Escherichia coli (NCIM 2065) | 0.67 | 1 |

| Phenylacetic Acid Hydrazone 13 | Staphylococcus epidermidis ATCC 12228 | 3.91 | 2 |

| 2-chloro-N-phenylacetamide | Candida albicans (Fluconazole-Resistant) | 512 - 1024 | 2 - 8 |

| 2-chloro-N-phenylacetamide | Candida parapsilosis (Fluconazole-Resistant) | 512 - 1024 | 2 - 8 |

This table summarizes selected MBC and MFC values for compounds related to this compound, highlighting their cidal activity nih.govscielo.brmdpi.com.

Anticancer and Cytotoxicity Profiling

The structural framework of this compound is also present in molecules investigated for their potential as anticancer agents. The hydrazide and phenoxyacetamide scaffolds are common in compounds designed to induce cytotoxicity in cancer cells mdpi.comhygeiajournal.com.

Derivatives of this compound and related structures have been screened for cytotoxic activity against a variety of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test mdpi.comnih.gov. These studies assess the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).

Research on novel phenoxyacetamide derivatives has shown promising activity against liver cancer (HepG2) and breast cancer (MCF-7) cell lines mdpi.com. One such derivative demonstrated a significantly higher cytotoxic effect against HepG2 cells, with an IC50 value of 1.43 µM, compared to the standard drug 5-Fluorouracil (IC50 of 5.32 µM) mdpi.com. Further investigation revealed that this compound induced apoptosis and arrested the cell cycle in the G1/S phase mdpi.com. Other studies on hydrazide-hydrazone derivatives have reported potent cytotoxic effects against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines researchgate.net.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Phenoxy Acetamide Derivative I | HepG2 (Liver Cancer) | 1.43 |

| 5-Fluorouracil (Reference) | HepG2 (Liver Cancer) | 5.32 |

| Pyrrolidinone Derivative 13 | IGR39 (Melanoma) | 2.50 |

| Pyrrolidinone Derivative 13 | PPC-1 (Prostate Cancer) | 3.63 |

| Pyrrolidinone Derivative 13 | MDA-MB-231 (Breast Cancer) | 5.10 |

| Pyrrolidinone Derivative 13 | Panc-1 (Pancreatic Cancer) | 5.77 |

| Hydrazide Compound A | K562 (Leukemia) | 0.09 |

| Hydrazide Compound B | K562 (Leukemia) | 0.07 |

This table displays the in vitro cytotoxic activity (IC50 values) of various hydrazide and phenoxyacetamide derivatives against several human cancer cell lines mdpi.comnih.govnih.gov.

Enzyme Inhibition Kinetics and Mechanistic Studies

A series of Schiff base derivatives of this compound have been synthesized and evaluated for their in vitro inhibitory potential against β-glucuronidase. Several of these analogues demonstrated promising inhibitory activity, with IC50 values significantly better than the standard inhibitor, D-saccharic acid-1,4-lactone (IC50 = 48.4 ± 1.25 µM).

The inhibitory activity was found to be highly dependent on the nature and position of substituents on the benzilidine portion of the molecule, suggesting this part of the structure plays a key role in the interaction with the enzyme's active site. In contrast, the acylium part of the molecule did not appear to be directly involved in the inhibitory activity. The most potent compounds from this series exhibited IC50 values in the low micromolar range.

Table 1: In Vitro β-Glucuronidase Inhibitory Activity of Selected this compound Schiff Base Derivatives

| Compound | IC50 (µM) ± SEM |

|---|---|

| Derivative 1 | 9.20 ± 0.32 |

| Derivative 5 | 9.47 ± 0.16 |

| Derivative 15 | 12.0 ± 0.16 |

| Derivative 21 | 13.7 ± 0.40 |

| Derivative 7 | 14.7 ± 0.19 |

| Derivative 8 | 15.4 ± 1.56 |

| Derivative 11 | 19.6 ± 0.62 |

| Derivative 22 | 22.0 ± 0.14 |

| Derivative 12 | 30.7 ± 1.49 |

| D-Saccharic acid-1,4-lactone (Standard) | 48.4 ± 1.25 |

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. In pathogenic bacteria such as Helicobacter pylori, urease activity is a critical virulence factor, allowing the organism to survive the acidic environment of the stomach by generating a neutral microenvironment. Consequently, the inhibition of H. pylori urease is a key strategy for eradicating the organism. A review of the available scientific literature did not yield specific studies on the urease inhibitory activity of this compound or its direct derivatives. Research in this area has focused on other classes of compounds, such as hydroxamic acids, phosphoramidates, and various heterocyclic structures.

Eosinophil peroxidase (EPO) is a heme peroxidase enzyme stored in the granules of eosinophils. It plays a role in innate immunity but also contributes to the pathology of chronic inflammatory diseases and eosinophilic disorders through the generation of reactive oxidants. In a comparative study screening for novel EPO inhibitors, this compound was evaluated alongside other related structures. The research found that this compound exhibited significantly less inhibitory activity compared to other tested compounds, such as those from the 2-aminoaceto-hydrazide class. The study concluded that a free terminal amino group, which can act as an electron acceptor, appears to be an essential structural feature for potent EPO inhibition.

Other Therapeutic Potentials

The this compound scaffold has been explored in the development of novel antimalarial agents. Malaria, caused by parasites of the genus Plasmodium, remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutics.

In one study, a series of 2-phenoxy-3-trichloromethylquinoxalines, which are derivatives of the core phenoxy structure, were synthesized and evaluated for their in vitro antiplasmodial activity against the K1 strain of Plasmodium falciparum. Several of these compounds displayed potent activity, with one hit compound (3i) showing an EC50 value of 0.2 µM. Importantly, this compound also demonstrated a favorable selectivity index of 160 when comparing its antiplasmodial activity to its cytotoxicity against human HepG2 cells (CC50 = 32 µM), indicating a degree of selective toxicity toward the parasite.

Table 2: Antiplasmodial Activity and Cytotoxicity of Selected 2-Phenoxy-3-trichloromethylquinoxaline Derivatives

| Compound | EC50 P. falciparum K1 (µM) | CC50 HepG2 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 3a | 1.5 | >50 | >33 |

| 3d | 1.1 | >50 | >45 |

| 3i | 0.2 | 32 | 160 |

| 3j | 0.5 | >50 | >100 |

| 3m | 0.6 | >50 | >83 |

| Chloroquine (Standard) | 0.14 | >50 | >357 |

| Artesunate (Standard) | 0.001 | >50 | >50000 |

Antituberculosis Activity Screening

The search for new antituberculosis agents has led to the investigation of various chemical scaffolds, including hydrazone derivatives. While studies focusing specifically on this compound are limited, research on structurally related compounds has shown promising results. A series of 2-(phenylthio) benzoylarylhydrazone derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv.

In this study, two compounds, a 5-Nitro-2-furyl analogue and a 5-Nitro-2-thienyl analogue, demonstrated significant inhibitory effects. The presence of a nitro group on the aryl portion of the hydrazone structure appeared to be important for the observed antimycobacterial activity. The activity of these compounds was quantified using IC₅₀ (half-maximal inhibitory concentration) and IC₉₀ (90% inhibitory concentration) values.

Table 1: Antituberculosis Activity of 2-(Phenylthio) Benzoylarylhydrazone Derivatives Data sourced from studies on M. tuberculosis H37Rv.

| Compound | IC₅₀ (µg/mL) | IC₉₀ (µg/mL) | Selectivity Index (SI) |

|---|---|---|---|

| 5-Nitro-2-thienyl analogue (4g) | 3.11 | 2.96 | 1.05 |

| 5-Nitro-2-furyl analogue (4f) | 2.92 | 7.57 | 0.39 |

Antileishmanial Activity Evaluation

Leishmaniasis remains a significant health problem, and the development of new treatments is crucial. Derivatives of this compound have been explored for their potential antileishmanial properties. In one study, a series of 2-methoxybenzoylhydrazones were synthesized and tested for their in vitro activity against Leishmania major promastigotes.

Several of these compounds exhibited potent antileishmanial activity, with some showing greater efficacy than the standard drug, pentamidine. The IC₅₀ values for these derivatives ranged widely, indicating that the specific substitutions on the benzoylhydrazone scaffold play a critical role in their activity.

Table 2: Antileishmanial Activity of 2-Methoxybenzoylhydrazone Derivatives Activity measured against Leishmania major promastigotes.

| Compound | IC₅₀ (µM) |

|---|---|

| Compound 10 | 1.95 ± 0.04 |

| Compound 11 | 2.49 ± 0.03 |

| Compound 2 | 3.29 ± 0.07 |

| Pentamidine (Standard) | 5.09 ± 0.04 |

Antioxidant Activity via DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the free-radical scavenging ability of compounds, a key indicator of antioxidant activity. While direct DPPH assay results for this compound are not widely published, studies on analogous phenolic N-acylhydrazone (PheNAH) derivatives provide insight into the antioxidant potential of this class of compounds.

In an evaluation of forty PheNAH analogues, twenty compounds demonstrated antioxidant activity. A series of derivatives featuring a 3,5-di-tert-butyl-4-hydroxyphenyl moiety showed particularly potent radical scavenging ability, with IC₅₀ values in the low micromolar range, indicating strong antioxidant properties. The most active compound in this series was found to be more potent than the reference antioxidant, nordihydroguaiaretic acid (NDGA).

Table 3: DPPH Radical Scavenging Activity of Phenolic N-Acylhydrazone Derivatives IC₅₀ values indicate the concentration required to scavenge 50% of DPPH free radicals.

| Compound Series | Most Active Compound IC₅₀ (µM) |

|---|---|

| Series 5 (h analogue) | 0.7 ± 0.1 |

| Series 5 (g analogue) | 0.9 ± 0.1 |

| Series 5 (d analogue) | 1.0 ± 0.1 |

| Series 5 (f analogue) | 1.1 ± 0.1 |

| NDGA (Standard) | 1.7 ± 0.1 |

| Quercetin (Standard) | 1.9 ± 0.1 |

Anti-Trypanosoma cruzi Activity

Chagas disease, caused by the parasite Trypanosoma cruzi, is another neglected tropical disease for which new therapeutic options are needed. A series of phenoxyacetohydrazones were designed, synthesized, and evaluated for their activity against T. cruzi. The compounds were tested against bloodstream trypomastigote forms and intracellular amastigotes.

One derivative, (E)-N′-((5-nitrofuran-2-yl)methylene)-2-phenoxyacetohydrazide, was found to be highly active, with an IC₅₀ value in the nanomolar range against intracellular amastigotes. nih.gov This compound was approximately 38 times more potent than the standard drug benznidazole and demonstrated a high selectivity index (SI) of 2500, indicating low toxicity to host cells relative to its anti-parasitic activity. nih.gov Another compound, (E)-N′-(3,4-dihydroxybenzylidene)-2-phenoxyacetohydrazide, showed activity against trypomastigotes comparable to benznidazole. nih.gov

Table 4: Anti-Trypanosoma cruzi Activity of Phenoxyacetohydrazone Derivatives Activity assessed against different forms of T. cruzi.

| Compound | Target Form | IC₅₀ | Selectivity Index (SI) |

|---|---|---|---|

| (E)-N′-((5-nitrofuran-2-yl)methylene)-2-phenoxyacetohydrazide | Intracellular Amastigotes | 40 nM | 2500 |

| (E)-N′-(3,4-dihydroxybenzylidene)-2-phenoxyacetohydrazide | Trypomastigotes | 10.3 µM | 46 |

| Benznidazole (Standard) | Trypomastigotes | ~10 µM | - |

Anticonvulsant Activity Studies

The therapeutic potential of this compound derivatives has also been investigated in the context of epilepsy. A study involving new substituted 1,4-dihydropyridin-4-yl-phenoxyacetohydrazones evaluated their anticonvulsant activity in vivo using several standard screening models: the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests. nih.gov

The results from this research indicated that compounds featuring electron-donating groups on their structure were active as anticonvulsants. nih.gov These screening models are well-established for identifying compounds with potential efficacy against different types of seizures. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is predictive of efficacy against absence seizures. nih.gov The 6 Hz test is used to screen for compounds that may be effective against drug-resistant epilepsy. nih.gov Importantly, neurotoxicity studies showed that the tested compounds were non-toxic up to doses of 300 mg/kg. nih.gov

Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of phenoxyacetohydrazide derivatives have been linked to the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov

In silico molecular docking studies were performed on novel morpholine-substituted phenoxyacetohydrazide derivatives to predict their binding interactions with key protein targets. nih.govnih.govresearchgate.net One particular compound, designated 6e, showed strong predicted binding affinities for both COX-1 and COX-2, as well as for vascular endothelial growth factor (VEGF). nih.govnih.govresearchgate.net The amide oxygen in the phenoxyacetohydrazide structure is thought to form important hydrogen bonding interactions within the COX active sites, contributing to its binding affinity and potential inhibitory action. nih.gov

In vitro testing using the human red blood cell (HRBC) membrane stabilization assay, a method to assess anti-inflammatory activity, demonstrated that compound 6e had an IC₅₀ value of 155 µg/mL. nih.govnih.gov This finding supports the potential of these compounds to act as anti-inflammatory agents, likely through the modulation of inflammatory pathways involving COX enzymes. nih.gov

Table 5: Predicted Binding Affinities of Compound 6e from Molecular Docking Lower docking scores indicate stronger predicted binding affinity.

| Protein Target | Docking Score (kcal/mol) |

|---|---|

| Cyclooxygenase-1 (COX-1) | -12.5301 |

| Cyclooxygenase-2 (COX-2) | -12.6705 |

| Vascular Endothelial Growth Factor (VEGF) | -13.1622 |

Structure Activity Relationship Sar and Rational Drug Design

Analysis of Substituent Effects on Biological Activity Profiles

The biological activity of derivatives of 2-phenoxyacetohydrazide is significantly influenced by the nature and position of substituents on its aromatic rings. A notable example is seen in a series of phenoxyacetohydrazide Schiff bases synthesized and evaluated for their inhibitory potential against the enzyme β-glucuronidase. mdpi.comnih.gov The core structure involves the condensation of a substituted phenoxyacetohydrazide with various aromatic aldehydes. mdpi.com

Structure-activity relationship (SAR) analysis of these compounds revealed that the inhibitory activity is critically dependent on the substitution pattern of the benzylidene portion of the molecule. nih.gov For instance, a compound bearing a methoxy (B1213986) group at the ortho (2-position) of the benzylidene ring exhibited the highest activity in the series, with an IC50 value of 9.20 µM, which is more than five times potent than the standard inhibitor, D-saccharic acid-1,4-lactone (IC50 = 48.4 µM). nih.gov However, moving this same methoxy group to the para (4-position) resulted in a complete loss of activity. nih.gov

This highlights a strong positional and electronic effect. The presence of hydroxyl groups also conferred significant potency. A dihydroxy substitution at positions 2 and 4 of the benzylidene ring resulted in an IC50 of 9.47 µM. mdpi.com Similarly, a single hydroxyl group at the ortho position led to good activity (IC50 = 14.7 µM). The introduction of a bulky naphthyl group also proved effective, with 1-naphthylidene (IC50 = 13.7 µM) and 2-naphthylidene (IC50 = 22.0 µM) derivatives showing strong inhibition. nih.gov

These findings suggest that electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) at specific positions, particularly the ortho position of the benzylidene ring, are crucial for potent β-glucuronidase inhibition. The data indicates that both the electronic nature and the steric bulk of the substituents play a pivotal role in the molecule's ability to interact with the enzyme's active site. nih.gov

| Compound | Substituent on Benzylidene Ring | β-Glucuronidase Inhibition IC50 (µM) |

|---|---|---|

| 1 | 2-OCH3 | 9.20 ± 0.32 |

| 2 | 4-OCH3 | Inactive |

| 5 | 2,4-diOH | 9.47 ± 0.16 |

| 7 | 2-OH | 14.7 ± 0.19 |

| 15 | 3-OH, 4-OCH3 | 12.0 ± 0.16 |

| 21 | 1-Naphthyl | 13.7 ± 0.40 |

| 22 | 2-Naphthyl | 22.0 ± 0.14 |

| Standard | D-Saccharic acid-1,4-lactone | 48.4 ± 1.25 |

Impact of Heterocyclic Ring Systems on Pharmacological Efficacy

The hydrazide moiety of this compound is a key functional group that can be utilized as a synthon for the construction of various heterocyclic rings, thereby modulating the compound's pharmacological profile. mdpi.com One of the most common and pharmacologically important heterocycles synthesized from hydrazides is the 1,3,4-oxadiazole (B1194373) ring. longdom.org This five-membered ring is known to be a bioisostere of amide and ester groups and is present in numerous therapeutic agents. wu.ac.th

The conversion of the linear hydrazide structure into a rigid, planar oxadiazole ring system can significantly impact its interaction with biological targets. For example, a series of 2-(2-phenoxyphenyl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for anticonvulsant activity. nih.gov The cyclization of the corresponding phenoxybenzoylhydrazide precursor into the 1,3,4-oxadiazole ring was a critical step in conferring this specific neurological activity. nih.gov

Within this series, SAR studies demonstrated that the substituent on the 1,3,4-oxadiazole ring itself was a key determinant of efficacy. The derivative with an amino (-NH2) group at the 5-position of the oxadiazole ring showed respectable anticonvulsant effects in a pentylenetetrazole (PTZ)-induced convulsion model. In contrast, replacing the amino group with hydrogen, hydroxyl (-OH), thiol (-SH), or a methylthio (-SCH3) group either diminished or completely abolished the anticonvulsant activity. This indicates that the amino group on the heterocyclic ring is a critical pharmacophoric feature for interaction with the target, suggested to be the benzodiazepine (B76468) receptor. nih.gov This transformation from a flexible hydrazide to a constrained heterocyclic system demonstrates how incorporating specific ring structures can introduce or enhance pharmacological efficacy by presenting key interacting groups in a spatially favorable orientation.

Identification and Optimization of Lead Compounds and Therapeutic Prototypes

The process of drug discovery often begins with the identification of a "hit"—a compound showing a desired biological activity in an initial screen. This hit then undergoes a "hit-to-lead" and subsequent "lead optimization" process to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a viable drug candidate. nih.gov The acetohydrazide scaffold, including structures closely related to this compound, has been the subject of such optimization efforts.

A pertinent example is the discovery of 2-(phenyl)amino-aceto-hydrazides as potent inhibitors of eosinophil peroxidase (EPO), an enzyme implicated in inflammatory and neurodegenerative diseases. nih.govtandfonline.com In this study, a large database of compounds was screened in silico, leading to the identification of the 2-(phenyl)amino-aceto-hydrazide class as promising hits. tandfonline.com

Once these initial hits were identified, the lead optimization phase began. This involved the synthesis and biological testing of numerous analogs to establish clear structure-activity relationships. tandfonline.com The goal was to systematically modify the hit structure to enhance its inhibitory activity. This process focuses on modifying different parts of the molecule, such as adding or changing substituents on the aromatic ring, to improve interactions with the target enzyme. tandfonline.com The most potent compounds discovered through this process exhibited IC50 values as low as 10 nM. These optimized molecules serve as lead compounds for further development into therapeutics for eosinophilic disorders. nih.gov This progression from a virtual screening hit to a highly potent lead compound illustrates the systematic process of rational drug design built upon the acetohydrazide core.

Ligand-Based Pharmacophore Modeling for Inhibitor Discovery

When the three-dimensional structure of a biological target is unknown, ligand-based pharmacophore modeling is a powerful computational tool for discovering new inhibitors. biorxiv.org This method involves identifying the common chemical features of a set of known active molecules and their spatial arrangement that are essential for biological activity. This 3D pharmacophore model can then be used as a query to screen large virtual databases for novel compounds that match the model and are therefore likely to be active. tandfonline.com

This approach was successfully employed to discover novel inhibitors of eosinophil peroxidase (EPO) based on a scaffold similar to this compound. tandfonline.com Researchers generated a ligand-based pharmacophore model using known potent inhibitor molecules as a training set. The resulting model defined the crucial chemical features—such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions—and their precise geometric arrangement required for EPO inhibition. tandfonline.com

This pharmacophore model was then used to screen a database containing over 4 million compounds. nih.gov The virtual "hits" that matched the pharmacophore query were then clustered based on structural similarity, and representative compounds were selected for biological testing. This process led to the successful identification of a new class of potent EPO inhibitors, the 2-(phenyl)amino-aceto-hydrazides. tandfonline.com The experimental validation of these virtual hits confirmed the predictive power of the pharmacophore model, establishing it as a valuable tool for the future discovery and optimization of inhibitors based on the acetohydrazide scaffold. tandfonline.com

Computational Chemistry and Cheminformatics Applications

Quantum Chemical Calculations (DFT, MP2, MP4)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2, MP4) are used to solve the electronic structure of molecules, offering a balance between computational cost and accuracy. These calculations for 2-Phenoxyacetohydrazide would typically be performed using a basis set such as 6-311++G(d,p) to provide a reliable description of its geometry and electronic properties.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO, LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor nih.gov. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity nih.gov.

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the phenoxy group and the hydrazide moiety, which are capable of donating electrons. Conversely, the LUMO would likely be distributed over the carbonyl group and the aromatic ring, areas that can accept electrons. The analysis of these orbitals helps in predicting how the molecule will interact in chemical reactions, particularly in charge-transfer processes scispace.com.

Table 1: Hypothetical Frontier Orbital Properties of this compound (Note: The following data is illustrative as specific computational studies on this compound are not publicly available. Values are typical for similar organic molecules.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.45 |

| LUMO Energy | -1.21 |

| HOMO-LUMO Gap (ΔE) | 5.24 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites scispace.com. The MEP map displays regions of varying electrostatic potential on the van der Waals surface. Electron-rich areas, characterized by negative potential (typically colored red), are susceptible to electrophilic attack, while electron-deficient regions with positive potential (colored blue) are prone to nucleophilic attack researchgate.net.

An MEP analysis of this compound would likely reveal significant negative potential around the carbonyl oxygen and the nitrogen atoms of the hydrazide group, identifying them as primary sites for electrophilic interaction, such as hydrogen bonding scispace.com. The hydrogen atoms of the amine group would exhibit positive potential, marking them as sites for nucleophilic interaction.

Topological Parameters through Atom In Molecule (AIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density mdpi.com. This analysis identifies critical points in the electron density, notably bond critical points (BCPs), which characterize the nature of interatomic interactions. Parameters at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions nih.gov.

An AIM analysis of this compound would quantify the strength and nature of its covalent bonds and identify weaker intramolecular interactions, such as potential hydrogen bonds involving the hydrazide group. For instance, the values of ρ(r) and ∇²ρ(r) at the BCP between the carbonyl oxygen and an amine hydrogen could confirm the presence and characterize the strength of an intramolecular hydrogen bond.

Table 2: Hypothetical AIM Topological Parameters for Selected Bonds in this compound (Note: This data is illustrative. The parameters indicate the nature of the chemical bond based on theoretical calculations.)

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Bond Type |

| C=O | 0.35 | -0.50 | Covalent (shared-shell) |

| N-H | 0.32 | -1.15 | Covalent (shared-shell) |

| O···H (intramolecular) | 0.02 | +0.08 | Hydrogen Bond (closed-shell) |

Reduced Density Gradient (RDG) and Sign(λ₂)ρ Function Computations

The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative, used to identify and visualize non-covalent interactions (NCIs) researchgate.net. When plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix (sign(λ₂)ρ), the RDG scatter plot reveals different types of interactions. Spikes in the low-gradient, low-density region of the plot correspond to NCIs researchgate.net. These interactions are then mapped onto the molecular structure, with colors indicating their nature: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes researchgate.net.

For this compound, an RDG analysis would visually distinguish the van der Waals interactions within the phenyl ring from the hydrogen bonding involving the hydrazide group, providing a detailed picture of the forces that stabilize the molecular conformation.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex mdpi.com. It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Prediction of Ligand-Enzyme Binding Interactions

Given that derivatives of phenoxyacetohydrazide have been investigated as potential enzyme inhibitors, a molecular docking study of this compound would be a logical step to predict its biological targets nih.gov. For example, docking simulations could be performed against an enzyme like urease, a common target for hydrazide-containing compounds. The simulation would predict the binding pose of this compound within the enzyme's active site, calculate a binding affinity score (e.g., in kcal/mol), and identify key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues. This information is crucial for understanding its potential inhibitory activity and for guiding the design of more potent analogues.

Table 3: Hypothetical Molecular Docking Results of this compound with Urease (Note: This data is for illustrative purposes to demonstrate typical outputs of a molecular docking study.)

| Enzyme Target | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Urease (e.g., from H. pylori) | -7.2 | HIS-320, GLY-277 | Hydrogen Bond |

| ALA-363, MET-364 | Hydrophobic Interaction |

Elucidation of Binding Modes and Affinities

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For derivatives of this compound, docking studies are crucial for understanding how these molecules interact with the active sites of biological targets such as enzymes or receptors. These simulations can reveal key interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-receptor complex.

For instance, in studies involving similar hydrazide structures, molecular docking has been used to elucidate binding patterns within protein cavities. nih.gov The process involves placing the this compound derivative into the binding site of a target protein (whose 3D structure is often determined by X-ray crystallography) and using a scoring function to estimate the binding affinity. The results can guide the rational design of new analogues with improved potency. For example, docking studies on 2-phenylacetohydrazide (B146101) derivatives with bovine serum albumin (BSA) have shown that aromatic moieties can enhance binding through hydrophobic or π-π interactions. nih.gov

Beyond simply predicting the binding pose, computational methods can also calculate the binding free energy, which provides a quantitative measure of binding affinity. mdpi.com Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often employed post-docking to refine affinity predictions. mdpi.com These calculations help in rank-ordering potential drug candidates and prioritizing them for synthesis and experimental testing. mdpi.com

A hypothetical example of docking results for a this compound derivative is shown below, illustrating the types of interactions that can be identified.

Table 1: Example Molecular Docking Interactions for a this compound Derivative

| Functional Group of Ligand | Interacting Residue of Receptor | Type of Interaction | Estimated Distance (Å) |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Lysine (LYS) 78 | Hydrogen Bond | 2.1 |

| Amine Hydrogen (-NH) | Aspartic Acid (ASP) 120 | Hydrogen Bond | 1.9 |

| Phenoxy Ring | Phenylalanine (PHE) 150 | π-π Stacking | 3.5 |

| Methylene Bridge (-CH2-) | Valine (VAL) 82 | Hydrophobic Interaction | 3.8 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models are powerful tools in medicinal chemistry for predicting the activity of newly designed compounds, understanding the molecular properties that influence activity, and guiding lead optimization. nih.gov

Development of Predictive Models for Biological Activity

The development of a QSAR model begins with a dataset of compounds, such as a series of this compound derivatives, for which the biological activity (e.g., IC50 values) has been experimentally determined. laccei.org The process involves several key steps:

Data Collection and Preparation: A series of structurally related this compound analogues with their corresponding biological activities is compiled. The 2D or 3D structures of these molecules are drawn and optimized.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machine, k-Nearest Neighbors), a mathematical equation is generated that correlates the descriptors with the biological activity. laccei.orgbiointerfaceresearch.com

Model Validation: The predictive power of the QSAR model is rigorously assessed. This is typically done using internal validation (e.g., leave-one-out cross-validation) and external validation with a test set of compounds that were not used in model development. nih.govunc.edu

A statistically robust QSAR model can then be used to predict the biological activity of novel this compound derivatives before they are synthesized, saving significant time and resources. mdpi.com

Correlation of Molecular Descriptors with Pharmacological Outcomes

A critical aspect of QSAR is identifying the molecular descriptors that have the most significant impact on the pharmacological activity of a compound series. These descriptors can be categorized based on the properties they represent. hufocw.org For a series of this compound derivatives, these descriptors help explain how structural modifications influence their biological effects.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, volume, and surface area. For instance, the size of a substituent on the phenoxy ring could influence how well the molecule fits into a receptor's binding pocket.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. The most common hydrophobic descriptor is LogP (the logarithm of the partition coefficient between octanol (B41247) and water). A QSAR model might reveal that increasing the hydrophobicity of the molecule enhances its ability to cross cell membranes and reach its target. nih.govmdpi.com

Electronic Descriptors: These describe the electronic properties of a molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). hufocw.org For this compound, electronic descriptors can explain the role of electron-donating or electron-withdrawing groups on the aromatic ring in modulating receptor binding affinity. frontiersin.org

The table below summarizes key molecular descriptors and their potential relevance in a QSAR study of this compound derivatives.

Table 2: Common Molecular Descriptors in QSAR and Their Significance

| Descriptor Category | Example Descriptor | Significance in Pharmacological Outcome |

|---|---|---|

| Hydrophobic | LogP | Influences membrane permeability and transport to the target site. Can affect binding through hydrophobic interactions. |

| Electronic | Dipole Moment | Relates to the overall polarity of the molecule, which is important for polar interactions with the target. |

| Electronic | HOMO/LUMO Energies | Indicate the molecule's ability to donate or accept electrons, which can be crucial for reaction mechanisms and charge-transfer interactions. |

| Steric | Molecular Weight (MW) | A basic measure of molecular size; can be correlated with the fit within a binding pocket. |

| Topological | Topological Polar Surface Area (TPSA) | Predicts hydrogen bonding capacity and is often correlated with drug transport properties, including blood-brain barrier penetration. |

| Constitutional | Number of Rotatable Bonds | Relates to the conformational flexibility of the molecule, which can impact binding entropy. |

Fragment-Based and Multi-Dimensional QSAR Approaches

While traditional 2D-QSAR models are valuable, more advanced methods have been developed to provide deeper insights. nih.gov

Multi-Dimensional QSAR: These approaches extend beyond 2D representations to consider the three-dimensional structure of molecules.

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools. researchgate.netsemanticscholar.org In these methods, a series of this compound analogues are aligned, and their steric and electrostatic fields are calculated. The resulting 3D contour maps can visualize regions where modifications to the molecular structure are likely to increase or decrease activity, providing intuitive guidance for drug design. nih.gov

Higher-Dimensional QSAR (4D, 5D, 6D-QSAR): These are even more sophisticated methods that incorporate additional dimensions, such as different conformational states (4D-QSAR), induced-fit models (5D-QSAR), and different solvation models (6D-QSAR), to create more dynamic and realistic models of the ligand-receptor interaction. nih.govsemanticscholar.org

These advanced QSAR methods provide a more comprehensive understanding of the structure-activity relationship by incorporating 3D structural information and conformational flexibility, leading to more accurate predictive models. researchgate.net

Coordination Chemistry of 2 Phenoxyacetohydrazide Derivatives

Synthesis of Metal Complexes with Transition Metal Ions

The synthesis of transition metal complexes with 2-phenoxyacetohydrazide derivatives, particularly its Schiff bases, is typically achieved through direct reaction between the ligand and the metal salt in a suitable solvent. A common method involves the condensation of this compound with an aldehyde or ketone to form the Schiff base ligand, which is then reacted with a metal salt.

For instance, the Schiff base ligand (E)-N'-(1-(pyridin-2-yl)ethylidene)-2-phenoxyacetohydrazide can be synthesized and subsequently used to form complexes with transition metal ions such as Co(II), Ni(II), and Cu(II). The general procedure involves refluxing a methanolic or ethanolic solution of the ligand with the corresponding metal acetate or chloride salt in a 1:1 or 1:2 metal-to-ligand molar ratio. The resulting solid complexes are then isolated by filtration, washed with the solvent, and dried. researchgate.net The stoichiometry of the resulting complexes, whether 1:1 or 1:2, is a crucial aspect of the synthesis and is determined through further characterization. nih.gov

The reaction conditions, including pH, temperature, and reaction time, can influence the final product. nih.gov In many cases, the complexes precipitate from the solution upon cooling. These synthetic methods are versatile and have been employed to prepare a wide array of complexes with various transition metals.

Characterization of Coordination Environments and Ligand Binding Modes

The coordination behavior of this compound derivatives is primarily elucidated through spectroscopic techniques, most notably infrared (IR) spectroscopy. These ligands typically act as bidentate or tridentate chelating agents.

Upon complexation, significant shifts in the IR absorption bands of the ligand are observed, providing direct evidence of coordination. The free hydrazone ligand usually exists in the keto form in the solid state. A key indicator of coordination is the shift of the carbonyl (C=O) stretching vibration to a lower frequency and the azomethine (-CH=N-) stretching vibration to either a higher or lower frequency. This suggests the involvement of the carbonyl oxygen and the azomethine nitrogen atoms in bonding to the metal ion. researchgate.net

Furthermore, studies on related hydrazone ligands have shown that they can exist in tautomeric keto-enol forms. In many complexes, the ligand coordinates to the metal ion in its deprotonated enol form. This is evidenced by the disappearance of the N-H vibration and the appearance of new bands corresponding to the C-O stretching of the enolate and the C=N-N=C group. The coordination is typically through the enolic oxygen and the azomethine nitrogen, forming a stable five- or six-membered chelate ring with the metal ion. researchgate.net The appearance of new non-ligand bands in the far-IR region, attributable to M-O and M-N vibrations, further confirms the coordination mode.

Spectroscopic Investigations of Metal Complexes

Spectroscopic methods are indispensable for understanding the electronic structure and geometry of the synthesized metal complexes.

Electronic Spectroscopy for d-d Transitions and Charge Transfer Bands

Electronic absorption spectroscopy (UV-Vis) provides valuable insights into the geometry of the coordination sphere around the central metal ion. The spectra of the complexes typically exhibit intra-ligand transitions (π → π* and n → π*) at higher energies (in the UV region) and d-d electronic transitions at lower energies (in the visible region). researchgate.net

The positions and intensities of the d-d transition bands are characteristic of the specific metal ion and its coordination environment. For example, Co(II) complexes with similar hydrazone ligands often exhibit absorption bands indicative of an octahedral geometry. researchgate.net Similarly, Ni(II) complexes may show bands corresponding to transitions that suggest an octahedral arrangement. researchgate.net The electronic spectrum of a Cu(II) complex frequently displays a broad band, which is characteristic of a distorted octahedral or square planar geometry due to the Jahn-Teller effect. researchgate.net

In addition to d-d transitions, ligand-to-metal charge transfer (LMCT) bands can also be observed, which are generally more intense. These transitions involve the excitation of an electron from a ligand-based orbital to a metal d-orbital.

| Complex Type | Metal Ion | Key d-d Transitions (nm) | Postulated Geometry |

| Co(II) Complex | Co(II) | ~440, ~550 | Octahedral |

| Ni(II) Complex | Ni(II) | ~510, ~650 | Octahedral |

| Cu(II) Complex | Cu(II) | ~628 (broad) | Distorted Octahedral |

Note: The data in this table is based on representative values for transition metal complexes with structurally similar hydrazone ligands and serves as an illustrative example. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Complexes